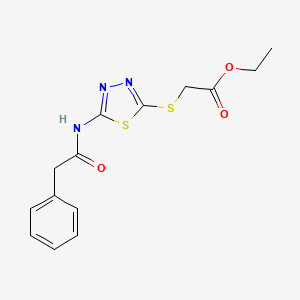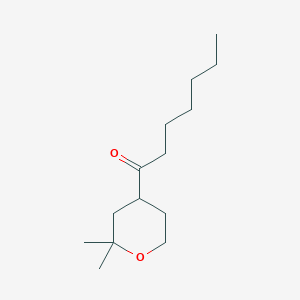
Ethyl 2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Ethyl 2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound that belongs to the class of thiadiazoles, a group of compounds known for various pharmacological activities. It's notable for its synthesis and potential applications in medical and material sciences.
Synthesis Analysis
- The synthesis of thiadiazole derivatives, including compounds similar to this compound, often involves the reaction of appropriate precursors under controlled conditions. For instance, Shukla et al. (2012) describe the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, showcasing methodologies that might be relevant to synthesizing this compound (Shukla et al., 2012).
Molecular Structure Analysis
- The molecular structure of thiadiazole derivatives is characterized by their unique ring system. For example, DyaveGowda et al. (2002) determined the crystal structure of a related compound, ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, which might provide insights into the structural aspects of this compound (DyaveGowda et al., 2002).
Chemical Reactions and Properties
- Thiadiazole compounds are known for their reactivity and potential to form various derivatives. For example, the research by Mohamed (2014) on Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives showcases the type of chemical reactions thiadiazole compounds can undergo, which might be similar for this compound (Mohamed, 2014).
Physical Properties Analysis
- The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystal structure, can be inferred from studies like that of Maadadi et al. (2016), who investigated ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, providing valuable information on the physical characteristics of similar compounds (Maadadi et al., 2016).
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and potential chemical interactions, can be understood by examining studies like that of Abdel‐Latif and Bondock (2006), who explored the reactivity of ethyl 2-phenylthiocarb- amoyl acetate with α-halocarbonyl compounds, providing insights into the chemical behavior of related thiadiazole compounds (Abdel‐Latif & Bondock, 2006).
Scientific Research Applications
Glutaminase Inhibition
- Glutaminase Inhibitors : Ethyl 2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate analogs have been investigated as glutaminase inhibitors, particularly for their potential in cancer therapy. For example, Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), an analog, is a potent allosteric inhibitor of kidney-type glutaminase (GLS) and has been studied for its therapeutic potential in inhibiting GLS in cancer cells (Shukla et al., 2012).
Synthesis of Heterocyclic Compounds
- Synthesis of Thiazole, Thiadiazole, and Thiophene Derivatives : The compound has been utilized in the synthesis of various heterocyclic derivatives like dihydrothiazole, 1,3,4-thiadiazole, and thiophene derivatives. These syntheses are significant for developing new pharmaceuticals and materials (Abdel‐Latif & Bondock, 2006).
Antitumor Activity
- Cytotoxic Agents : Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate and similar derivatives have been synthesized and evaluated for their antitumor activities, showing potential as cytotoxic agents (Almasirad et al., 2016).
Antimicrobial and Surface Activities
- Synthesis of Polyfunctionally Substituted Heterocyclic Compounds : Compounds derived from this compound have been synthesized and evaluated for antimicrobial and surface activities, indicating potential applications in healthcare and industrial products (El-Sayed et al., 2015).
Anti-Diabetic Properties
- α-Glucosidase Inhibitors : Derivatives of Ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate have shown significant α-glucosidase inhibitory activity, suggesting potential use in the treatment of type 2 diabetes (Saeedi et al., 2020).
Antibacterial and Antiviral Activities
- Benzothiazole Derivatives : Compounds bearing a 1,3,4-thiadiazole moiety, related to this compound, have been shown to possess good antibacterial and antiviral activities, highlighting their potential as templates for new antimicrobial agents (Tang et al., 2019).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, are known to affect a wide range of biochemical pathways . These pathways and their downstream effects are diverse, ranging from cell signaling to metabolic processes .
Pharmacokinetics
The compound’s molecular weight (found to be 22126 ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Based on the known biological activities of structurally similar indole derivatives, it can be inferred that this compound may have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the action of similar compounds .
properties
IUPAC Name |
ethyl 2-[[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-2-20-12(19)9-21-14-17-16-13(22-14)15-11(18)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXAIJFPPYXXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2490791.png)


![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2490797.png)
![5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline](/img/structure/B2490800.png)

![(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2490802.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2490804.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2490806.png)
![{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2490807.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2490809.png)
![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2490811.png)
